molecular formula C9H15N3O3S B2426466 N-((5-methylisoxazol-4-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034245-74-2

N-((5-methylisoxazol-4-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No. B2426466
CAS RN: 2034245-74-2
M. Wt: 245.3
InChI Key: VGUYOISKDWBFAS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds like MIOPS are highly dependent on the side-chain substituents . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate . The central carbon in the molecule allows a flexible adaptation that leads to the three forms .

Scientific Research Applications

Coordination Chemistry and Crystallography

The compound forms a dinuclear crystalline polymer when complexed with silver ions (Ag-SMX). Structural characterization using techniques like single-crystal X-ray diffraction (SCXRD) reveals a one-dimensional polymeric chain with seesaw geometry. The silver ions interlink through argentophilic interactions, and the secondary ligand pyrrolidine plays a crucial role in molecular stability and coordination geometry modification .

DNA Interactions and Anticancer Potential

Ag-SMX exhibits binding affinity with CT-DNA, as confirmed by absorption spectroscopy and viscosity measurements. The binding mode involves intercalation, making it a potential candidate for cancer therapy. Additionally, the silver complex demonstrates better inhibitory activity against gram-positive and gram-negative organisms compared to the free SMX ligand .

Antibacterial Properties

The compound’s antibacterial activity can be harnessed for treating bacterial infections. Further studies are needed to explore its mechanism of action and optimize its efficacy .

PARP Inhibition in Cancer Treatment

Poly(ADP-ribose) polymerase (PARP) inhibitors have regulatory approval for treating homologous recombination-deficient tumors, including those with BRCA mutations. Investigating the compound’s PARP inhibition potential could be valuable .

Viral Entry Inhibition

Although not explicitly studied for this compound, sulfonamides have been explored as potential viral entry inhibitors. Investigating its effects on viral entry, especially against SARS-CoV-2, could be relevant .

Drug Design and Optimization

Given the compound’s unique structure, it could serve as a scaffold for designing novel drugs. Researchers can explore modifications to enhance its pharmacological properties, such as selectivity and potency .

Future Directions

In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of enormous significance . Therefore, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research in the development of new synthetic strategies for isoxazole derivatives like MIOPS.

properties

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3S/c1-8-9(6-10-15-8)7-11-16(13,14)12-4-2-3-5-12/h6,11H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUYOISKDWBFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)pyrrolidine-1-sulfonamide

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